Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group. The piperazine nitrogen is further functionalized with a methyl bridge connecting two distinct moieties:
- A thiazolo[3,2-b][1,2,4]triazole scaffold with a hydroxy group at position 6 and a methyl group at position 2. This bicyclic system may contribute to hydrogen bonding and π-π stacking interactions in biological systems.
Properties
IUPAC Name |
ethyl 4-[(3,4-difluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N5O3S/c1-3-29-19(28)25-8-6-24(7-9-25)15(12-4-5-13(20)14(21)10-12)16-17(27)26-18(30-16)22-11(2)23-26/h4-5,10,15,27H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKDTDVOUBZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring and a unique combination of difluorophenyl and thiazolo-triazole moieties, which may enhance its pharmacological properties.
Structural Characteristics
The molecular structure of this compound can be broken down into several key components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms that often contributes to the biological activity of compounds.
- Difluorophenyl Group : The presence of fluorine atoms increases lipophilicity and may enhance binding affinity to biological targets.
- Thiazolo-Triazole Derivative : This heterocyclic structure is known for various biological activities, including antimicrobial and anticancer effects.
The compound is hypothesized to interact with specific biological targets, potentially acting as an enzyme inhibitor or receptor modulator . For instance, compounds with similar structures have been shown to inhibit fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation pathways.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antiviral Activity : Preliminary studies suggest this compound may be effective against various viral infections due to its structural properties that allow it to interfere with viral replication mechanisms.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating potential effectiveness against bacterial and fungal infections .
- Anticancer Potential : The thiazolo-triazole framework is associated with anticancer properties in various derivatives, suggesting this compound could also exhibit such effects through modulation of cancer cell signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid | Piperazine ring with thiadiazole | FAAH inhibitor |
| 6-hydroxy-pyrimidinone derivatives | Similar heterocyclic structures | Antimicrobial activity |
| Thiazole-based compounds | Thiazole moiety present | Anticancer properties |
This compound stands out due to its unique combination of structural features that may enhance selectivity and efficacy against specific biological targets compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of this compound. For instance:
- Synthesis Techniques : The synthesis typically involves reductive amination techniques to form the piperazine structure effectively. Subsequent reactions introduce the difluorophenyl and thiazolo-triazole components.
- In Vitro Studies : Initial in vitro assays have shown that this compound can inhibit certain enzyme activities related to inflammation and pain pathways.
Comparison with Similar Compounds
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate
- Key Differences: Phenyl Substitution: 3-Fluorophenyl vs. 3,4-difluorophenyl in the target compound. The additional fluorine in the target may enhance electron-withdrawing effects and binding affinity. Thiazolo-Triazole Substituent: 2-Ethyl vs. 2-methyl.
- Implications: The target compound’s difluorophenyl group could improve target selectivity compared to mono-fluorinated analogs. The smaller methyl group on the thiazolo-triazole may enhance solubility relative to ethyl-substituted derivatives.
Thiazolo-Pyrimidine and Triazole Hybrids ()
- Example : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles .
- Key Differences :
- Core Structure : Pyrrolo-thiazolo-pyrimidine or triazole-thiadiazine systems vs. thiazolo-triazole.
- Functional Groups : Methoxy or chlorophenyl substituents vs. difluorophenyl and hydroxy groups.
- Implications: The hydroxy group in the target compound may improve aqueous solubility compared to methoxy or chloro analogs. Fluorine atoms in the target could enhance membrane permeability relative to non-fluorinated derivatives.
Piperazine-Based Derivatives
Pyridazinone-Piperazine Hybrids ()
- Example: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone .
- Key Differences: Heterocycle: Pyridazinone vs. thiazolo-triazole. Substituents: 2-Fluorophenyl vs. 3,4-difluorophenyl.
- Implications: The thiazolo-triazole in the target compound may offer stronger π-π stacking interactions due to its fused aromatic system. Difluorophenyl substitution could provide superior metabolic stability compared to mono-fluorinated analogs.
Quinoxaline-Piperazine Derivatives ()
- Example: 3-ethyl-7-((4-(6-fluoro-4-methylpyridin-3-yl)piperazin-1-yl)methyl)quinoxalin-2(1H)-one .
- Key Differences: Core Structure: Quinoxaline vs. thiazolo-triazole. Substituents: Fluoro-methylpyridine vs. difluorophenyl.
- Implications: The target compound’s hydroxy group may improve solubility compared to non-hydroxylated quinoxaline derivatives.
Fluorinated Heterocycles ()
Trifluoromethylpyrazoles ()
- Example : Pyrazoles bearing trifluoromethyl groups .
- Key Differences :
- Fluorine Placement : Trifluoromethyl vs. difluorophenyl.
- Heterocycle : Pyrazole vs. thiazolo-triazole.
- Implications :
- The difluorophenyl group in the target compound may balance lipophilicity and polarity better than trifluoromethyl groups.
Physicochemical Properties
Preparation Methods
Thiazolo[3,2-b]Triazole Core Synthesis
The thiazolo-triazole core is constructed via cyclocondensation reactions . A representative method involves reacting 5-amino-1,2,4-triazole derivatives with α-haloketones or thioureas. For example:
- Reactants : 5-Amino-1-phenyl-1H-1,2,4-triazole and ethyl acetoacetate under acidic or basic conditions.
- Conditions : Reflux in ethanol with a catalyst such as ammonium persulfate (APTS) at 70–80°C for 24 hours.
- Yield : 60–75% after recrystallization (ethanol/ether).
Mechanistic Insight :
The reaction proceeds via Knoevenagel condensation followed by cyclization, forming the fused thiazole and triazole rings.
Introduction of the 3,4-Difluorophenyl Group
The 3,4-difluorophenyl moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions :
- Method A : Reacting the thiazolo-triazole intermediate with 3,4-difluorobenzyl bromide in dimethylformamide (DMF) using potassium hydroxide (KOH) as a base.
- Method B : Suzuki-Miyaura coupling using a palladium catalyst for higher regioselectivity.
Comparative Data :
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| A | DMF | KOH | 65–70 | 95% |
| B | THF | Pd(PPh₃)₄ | 75–80 | 98% |
Piperazine-1-Carboxylate Coupling
The piperazine moiety is attached via Mannich reaction or alkylation :
- Reactants : N-Methylpiperazine and 1,2-dichloroethane in DMF.
- Conditions : 40–90°C for 2–8 hours with KOH.
- Workup : Filtration and recrystallization from ethanol.
Optimization Note :
Excess 1,2-dichloroethane (5–40 equivalents) ensures complete alkylation of the piperazine.
Esterification with Ethyl Chloroformate
The final step involves esterification of the piperazine nitrogen:
- Reactants : Piperazine intermediate and ethyl chloroformate in tetrahydrofuran (THF).
- Conditions : 0–20°C for 1–2 hours with triethylamine (TEA) as a base.
- Yield : 85–90% after column chromatography.
Analytical Characterization and Validation
Structural Confirmation
- NMR Spectroscopy :
- ¹H-NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, -CH₂CH₃), 2.45 (s, 3H, -CH₃), 3.50–3.70 (m, 8H, piperazine), 5.12 (s, 1H, -OH), 7.20–7.45 (m, 3H, aromatic).
- ¹³C-NMR : Peaks at 165.2 ppm (C=O) and 152.1 ppm (triazole-C).
- Mass Spectrometry : HRMS confirms the molecular ion peak at m/z 437.5 [M+H]⁺.
Purity Assessment
- HPLC : >98% purity with a C18 column (acetonitrile/water gradient).
- Melting Point : 215–217°C (narrow range indicates high crystallinity).
Challenges and Mitigation Strategies
Regioselectivity in Heterocycle Formation
Steric Hindrance During Coupling
- Issue : Low reactivity of the 3,4-difluorophenyl group.
- Solution : Microwave-assisted synthesis at 100°C reduces reaction time.
Q & A
Q. Methodological Steps :
- 1H/13C NMR : Confirm substituent integration and chemical environments (e.g., piperazine protons at δ 2.5–3.5 ppm; thiazole carbons at 160–170 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
- Elemental Analysis : Validate empirical formula (C, H, N content within ±0.3% of theoretical values) .
(Advanced) What strategies optimize the yield and purity during multi-step synthesis?
- Catalyst Selection : Use phase-transfer catalysts (e.g., Bleaching Earth Clay) in heterocycle formation to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes byproducts in cyclocondensation .
- In Situ Monitoring : Employ TLC (ethyl acetate/hexane, 1:2) to track reaction progress and terminate at optimal conversion .
- Controlled Temperature : Maintain 70–80°C for exothermic steps (e.g., acylation) to prevent decomposition .
(Advanced) How can molecular docking predict the biological activity of this compound?
Q. Approach :
- Target Selection : Prioritize enzymes with structural homology to known targets (e.g., fungal 14-α-demethylase lanosterol, PDB: 3LD6) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Set grid boxes to encompass active sites (e.g., heme-binding pocket for antifungal activity) .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with reference inhibitors (e.g., fluconazole). Validate via MD simulations (100 ns) to assess binding stability .
(Advanced) What in vitro assays are suitable for evaluating its anticancer potential?
- Cell Viability Assays : Use MTT/WST-1 on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination after 48-hour exposure .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .
- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) to identify G1/S arrest .
Positive Controls : Compare with doxorubicin or paclitaxel to benchmark efficacy .
(Advanced) How can researchers address contradictions in spectral data during characterization?
- Re-examining Reaction Conditions : Trace impurities (e.g., unreacted starting materials) may arise from incomplete purification. Re-crystallize in ethanol/water mixtures .
- Isotopic Labeling : Use 2H or 13C-labeled precursors to resolve overlapping NMR signals .
- High-Resolution MS : Confirm molecular ion peaks (ESI+) to rule out adducts or fragmentation .
- X-ray Crystallography : Resolve ambiguous stereochemistry via SHELXL refinement (if single crystals are obtainable) .
(Advanced) What computational tools model its ADMET properties?
Q. Tools & Parameters :
Validation : Compare in silico predictions with experimental Caco-2 permeability assays and microsomal stability tests .
(Advanced) How to design analogs for improved pharmacokinetics?
- Bioisosteric Replacement : Substitute the 3,4-difluorophenyl group with 4-cyanophenyl to enhance metabolic stability .
- Piperazine Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to improve solubility .
- Prodrug Strategies : Esterify the hydroxy-thiazole moiety to increase oral absorption .
Validation : Synthesize 10–15 analogs and screen via parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
